![molecular formula C19H18N4O3 B2644782 N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 2034312-23-5](/img/structure/B2644782.png)
N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Oncology: Kinase Inhibition
Summary of Application
In oncology, derivatives of this compound have been evaluated for their inhibitory effects on kinases, which are enzymes that play a crucial role in cancer cell proliferation and survival.
Methods of Application
The compound’s inhibitory potency would be tested against selected kinases, possibly through biochemical assays and cell-based studies to determine its selectivity and efficacy.
Results
Results would likely include IC50 values, indicating the concentration at which the compound inhibits kinase activity by 50%, and any observed effects on cancer cell viability .
Medicinal Chemistry: Tuberculosis Treatment
Summary of Application
Compounds similar to the one have been designed and synthesized for their anti-tubercular activity, which is crucial in the search for new treatments against tuberculosis.
Methods of Application
These compounds would be tested against Mycobacterium tuberculosis strains to evaluate their efficacy, with a focus on their ability to inhibit bacterial growth.
Results
The most active compounds would be identified based on their inhibitory concentrations (IC50) and their non-toxicity to human cells would be confirmed through cytotoxicity assays .
Drug Discovery: Pharmacokinetics
Summary of Application
The compound’s pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion, are crucial for its development as a potential drug.
Results
Data would include oral bioavailability percentages, area under the curve (AUC) values, and maximum plasma concentrations (Cmax), providing insight into the compound’s potential as an orally administered drug .
Biochemical Research: Molecular Docking Studies
Summary of Application
Molecular docking studies are performed to predict how the compound interacts with biological targets, which is essential for understanding its potential therapeutic effects.
Methods of Application
Computational techniques would be used to simulate the docking of the compound with proteins or enzymes, assessing its binding affinity and stability.
Results
The docking studies would yield information on the compound’s suitability for further development based on its molecular interactions and predicted efficacy .
Chemical Synthesis: Heterocyclic Compound Development
Summary of Application
The compound is part of a broader class of heterocyclic compounds that are valuable in chemical synthesis due to their diverse biological activities.
Methods of Application
Synthetic routes would be explored to create derivatives of the compound, aiming to enhance its biological properties or develop new pharmacological activities.
Results
The synthesis would result in a variety of derivatives, each potentially exhibiting different biological activities, such as antibacterial, antifungal, or antiviral effects .
Propiedades
IUPAC Name |
N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3/c1-23-11-14(10-22-23)15-7-6-13(8-20-15)9-21-19(24)18-12-25-16-4-2-3-5-17(16)26-18/h2-8,10-11,18H,9,12H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOPYCFMSVDJEDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=C(C=C2)CNC(=O)C3COC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(5-Oxo-2-pyrrolidinyl)sulfanyl]acetic acid](/img/structure/B2644699.png)
![5-[(4-Chloroanilino)methylene]-3-(4-chlorophenyl)-4-oxo-1,3-thiazolan-1-ium-1-olate](/img/structure/B2644700.png)
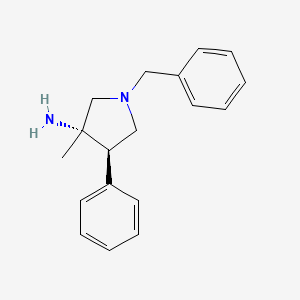
![4-Bromo-1,2-dihydrospiro[indole-3,4'-oxane]hydrochloride](/img/structure/B2644702.png)
![2-(2-Chloroacetyl)-6-phenyl-2-azaspiro[3.3]heptane-6-carbonitrile](/img/structure/B2644704.png)
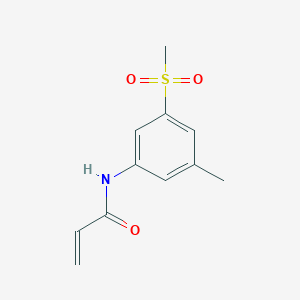
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B2644706.png)
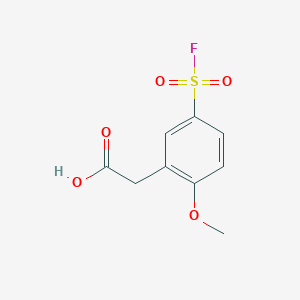
![methyl 2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetate](/img/structure/B2644709.png)
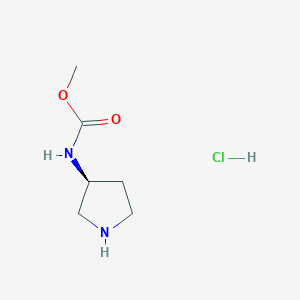
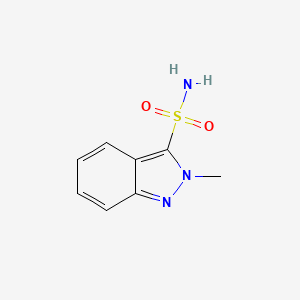
![Triethyl 2-[(2-furylmethyl)amino]-1,1,2-ethanetricarboxylate](/img/structure/B2644715.png)
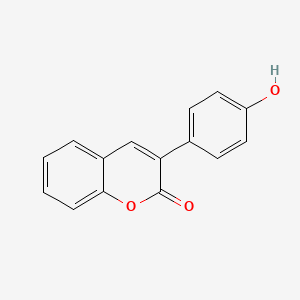
![Ethyl 5-(3-chlorothiophen-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-1H-pyrrole-3-carboxylate](/img/structure/B2644721.png)